Cas no 2424-02-4 (2-Propen-1-amine,N-ethyl-)

2-Propen-1-amine,N-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-amine,N-ethyl-
- ALLYLETHYLAMINE
- Ethyl(2-propenyl)amine
- ethylallyl amine
- N,N-allylethylamine
- N-allyl,N-ethylamine
- N-Ethyl-2-propen-1-amine
- N-ethylallylamine
- N-ethylprop-2-en-1-amine
- N-vinylmethylethylamine
- EINECS 219-356-5
- 2424-02-4
- ethyl(prop-2-en-1-yl)amine
- NS00048061
- allyl ethyl amine
- FT-0694824
- 2-Propen-1-amine, N-ethyl-
- DTXSID30947050
- EN300-56276
- N-Allyl-N-ethylamine #
- AKOS000224644
- Allylethyl amine
- 1-Penthenylboronic acid
- MFCD00048521
-
- MDL: MFCD00048521
- インチ: InChI=1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3
- InChIKey: PUUULGNNRPBVBA-UHFFFAOYSA-N
- ほほえんだ: C(NCC=C)C
計算された属性
- せいみつぶんしりょう: 85.08910
- どういたいしつりょう: 85.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 32.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03000
- LogP: 1.17280
2-Propen-1-amine,N-ethyl- セキュリティ情報
2-Propen-1-amine,N-ethyl- 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Propen-1-amine,N-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56276-0.5g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.5g |
$374.0 | 2023-02-10 | ||
Enamine | EN300-56276-0.1g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.1g |
$140.0 | 2023-02-10 | ||
Enamine | EN300-56276-0.25g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.25g |
$200.0 | 2023-02-10 | ||
OTAVAchemicals | 1868920-250MG |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 95% | 250MG |
$137 | 2023-07-10 | |
OTAVAchemicals | 1868920-100MG |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 95% | 100MG |
$98 | 2023-07-10 | |
Enamine | EN300-56276-0.05g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 0.05g |
$94.0 | 2023-02-10 | ||
Enamine | EN300-56276-1.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 1.0g |
$499.0 | 2023-02-10 | ||
Enamine | EN300-56276-5.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 5.0g |
$1448.0 | 2023-02-10 | ||
Enamine | EN300-56276-10.0g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 10.0g |
$2146.0 | 2023-02-10 | ||
Enamine | EN300-56276-2.5g |
ethyl(prop-2-en-1-yl)amine |
2424-02-4 | 2.5g |
$978.0 | 2023-02-10 |
2-Propen-1-amine,N-ethyl- 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
8. Book reviews
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
2-Propen-1-amine,N-ethyl-に関する追加情報
Recent Advances in the Study of 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4): Applications and Mechanisms in Chemical Biology and Medicine
The compound 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. This research briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 2-Propen-1-amine, N-ethyl- as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting protein-protein interactions, particularly in oncology. The compound's unique structural features, including its reactive amine and alkene groups, enable facile functionalization, making it a valuable building block for combinatorial chemistry.
In addition to its synthetic applications, 2-Propen-1-amine, N-ethyl- has shown promising biological activity in preliminary pharmacological screens. Research conducted at the University of Cambridge revealed its moderate inhibitory effects on certain kinase enzymes implicated in inflammatory diseases. These findings suggest potential applications in the development of anti-inflammatory agents, though further in vivo studies are required to validate these effects.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 2-Propen-1-amine, N-ethyl- with biological targets. Molecular docking simulations indicate that the compound's ethylamine moiety plays a critical role in binding to hydrophobic pockets of target proteins, while the propenyl group contributes to π-π stacking interactions. These insights are guiding the rational design of derivatives with enhanced potency and selectivity.
Despite these advances, challenges remain in the large-scale production and purification of 2-Propen-1-amine, N-ethyl-. A 2024 report in Organic Process Research & Development outlined novel catalytic methods for its synthesis, achieving higher yields and purity compared to traditional routes. These process improvements are expected to facilitate broader adoption of the compound in industrial and academic research settings.
Looking ahead, the unique properties of 2-Propen-1-amine, N-ethyl- position it as a compound of continued interest in chemical biology. Ongoing research is exploring its potential in targeted drug delivery systems, where its amine group could serve as an attachment point for tumor-homing ligands. Furthermore, its application in polymer chemistry for biomedical materials is an emerging area of investigation.
In conclusion, 2-Propen-1-amine, N-ethyl- (CAS: 2424-02-4) represents a multifunctional compound with diverse applications in medicinal chemistry and beyond. The recent advances summarized in this briefing underscore its potential while highlighting areas for future research, particularly in optimizing its pharmacological properties and expanding its utility in drug development pipelines.
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